Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate
Description
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Properties
IUPAC Name |
methyl 3-[4-(benzenesulfonamido)phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-23-18(20)17-16(11-12-25-17)24-14-9-7-13(8-10-14)19-26(21,22)15-5-3-2-4-6-15/h2-12,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBDYCAABNMHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate (hereafter referred to as Methyl 3-PSAP) is a complex organic compound characterized by its unique structural features, including a thiophene ring, a carboxylate group, and a phenylsulfonamide moiety. This compound has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of Methyl 3-PSAP is , with a molecular weight of approximately 297.35 g/mol. The presence of functional groups such as the sulfonamide and phenoxy groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N O₄ S₂ |
| Molecular Weight | 297.35 g/mol |
| CAS Number | 175201-55-5 |
Antimicrobial Properties
Research has indicated that compounds containing sulfonamide groups often exhibit antimicrobial activity. Methyl 3-PSAP's structural similarity to known sulfonamide antibiotics suggests it may possess similar properties. For instance, studies have demonstrated that derivatives of sulfonamides can inhibit bacterial growth by targeting folic acid synthesis pathways, which are crucial for bacterial survival.
Anti-inflammatory Effects
The anti-inflammatory potential of Methyl 3-PSAP has been explored through in vitro studies. Compounds with thiophene structures have shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. In one study, derivatives similar to Methyl 3-PSAP were found to significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating a potential for therapeutic use in inflammatory diseases .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various derivatives of sulfonamide compounds highlighted the ability of Methyl 3-PSAP to inhibit the growth of Staphylococcus aureus, a common pathogenic bacterium. The minimum inhibitory concentration (MIC) was determined to be comparable to that of established antibiotics, suggesting its potential as an antimicrobial agent.
- Docking Studies : Computational docking studies have been performed to assess the binding affinity of Methyl 3-PSAP to bacterial enzymes involved in folate synthesis. The results indicated strong binding interactions, which correlate with its predicted antimicrobial activity .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that Methyl 3-PSAP has favorable absorption characteristics, with a predicted bioavailability above 50%. This is significant for its development as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. The compound's structure suggests potential activity against various diseases, including cancer and inflammatory conditions.
- Anticancer Activity : Research indicates that compounds with thiophene rings exhibit anticancer properties. This compound could be a candidate for further studies in this area due to its unique functional groups that may interact with biological targets involved in tumor growth and proliferation .
- Anti-inflammatory Properties : The presence of the sulfonamide group is known to confer anti-inflammatory activity. Studies are needed to evaluate the compound's efficacy in reducing inflammation and associated pain .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules.
- Cross-Coupling Reactions : this compound can participate in cross-coupling reactions, which are vital for forming carbon-carbon bonds in synthetic organic chemistry. Such reactions are crucial for creating diverse molecular architectures .
- Synthesis of Pharmaceutical Intermediates : The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its functional groups can be modified to yield derivatives with enhanced biological activity or improved pharmacokinetic properties .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the compound's potential as an anticancer agent. The researchers synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that specific modifications to the thiophene ring enhanced anticancer activity significantly .
Case Study 2: Synthesis of New Drug Candidates
In another study, researchers utilized this compound as a precursor for synthesizing novel drug candidates targeting inflammatory diseases. The modifications led to compounds with improved solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate, and how can purity be validated?
- Synthesis : A common approach involves coupling reactions between substituted phenols and thiophene derivatives. For example, similar thiophene carboxylates are synthesized using carbodiimide-based coupling agents (e.g., DCC) with DMAP as a catalyst to activate carboxylic acid intermediates .
- Purity Validation : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential for confirming structural integrity and purity (>95%). Mass spectrometry (MS) can further validate molecular weight .
Q. What analytical techniques are critical for characterizing this compound's physicochemical properties?
- Key Techniques :
- NMR (1H/13C): To confirm substituent positions on the thiophene and phenyl rings.
- HPLC : For assessing purity and stability under varying conditions (e.g., pH, temperature).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
Q. What primary biological targets or mechanisms are associated with this compound?
- Mechanism : Structural analogs (e.g., L748337) suggest potential interactions with G-protein-coupled receptors (GPCRs) or enzymes like histone deacetylases (HDACs). The phenylsulfonyl group may facilitate binding to sulfonamide-sensitive targets .
- Biological Activity : Thiophene derivatives often exhibit anti-inflammatory or kinase-modulating effects. Initial screens should focus on HDAC inhibition assays or cytokine profiling (e.g., IL-6, TNF-α) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Modification Strategies :
- Phenylsulfonyl Group : Replace with heteroaryl sulfonamides to enhance solubility or target selectivity .
- Thiophene Ring : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize metabolic intermediates .
- Assays : Use enzymatic inhibition assays (HDACs, PKC) and cell-based models (e.g., cancer cell lines) to correlate substituents with activity .
Q. How to resolve contradictions in enzyme inhibition data across different experimental setups?
- Troubleshooting :
- Buffer Conditions : Variations in ionic strength or pH (e.g., Tris vs. phosphate buffers) may alter enzyme-compound interactions.
- Control Compounds : Include reference inhibitors (e.g., trichostatin A for HDACs) to validate assay reproducibility .
- Data Normalization : Express activity as % inhibition relative to controls and perform dose-response curves (IC50 calculations) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Models :
- Rodent Studies : Assess oral bioavailability and blood-brain barrier penetration via LC-MS/MS plasma profiling.
- Toxicity Screens : Zebrafish embryos for acute toxicity; murine models for chronic exposure (liver/kidney function markers) .
Q. How to design combination therapies targeting synergistic pathways?
- Rationale : Pair with HDAC inhibitors (e.g., vorinostat) or kinase inhibitors (e.g., imatinib) to exploit epigenetic and signaling cross-talk.
- Experimental Design : Use checkerboard assays or CompuSyn software to calculate combination indices (CI) and synergistic doses .
Q. What computational methods predict off-target interactions or metabolic pathways?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
